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Compound of Interest

Compound Name: 5-Propylnonane

Cat. No.: B3059404 Get Quote

Thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation,

entropy, and heat capacity are fundamental to understanding the stability, reactivity, and energy

content of molecules. For branched alkanes like 5-Propylnonane, these properties are

influenced by their molecular structure, including chain length and the degree of branching.

Increased branching generally leads to greater thermodynamic stability compared to their

straight-chain isomers. This stability is a critical consideration in various applications, including

fuel formulation, lubricant design, and as reference compounds in pharmaceutical and

chemical research.

Accurate thermodynamic data is essential for process design, reaction engineering, and

computational modeling. While experimental determination remains the gold standard, reliable

estimation techniques are invaluable when experimental data is unavailable.

Estimated Thermodynamic Properties of 5-
Propylnonane
The following tables summarize the estimated thermodynamic properties of 5-Propylnonane in

the ideal gas phase at standard conditions (298.15 K and 1 bar). These values have been

derived using the Benson Group Additivity Method and the Joback Method, two widely

recognized group contribution techniques.

Table 1: Estimated Standard Molar Enthalpy and Gibbs Free Energy of Formation of 5-
Propylnonane (Ideal Gas, 298.15 K)
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Property
Benson Method
Estimation

Joback Method
Estimation

Units

Standard Molar

Enthalpy of Formation

(ΔfH°)

-321.5 -323.2 kJ/mol

Standard Molar Gibbs

Free Energy of

Formation (ΔfG°)

-35.8 -33.9 kJ/mol

Table 2: Estimated Standard Molar Entropy and Heat Capacity of 5-Propylnonane (Ideal Gas,

298.15 K)

Property
Benson Method
Estimation

Joback Method
Estimation

Units

Standard Molar

Entropy (S°)
548.9 546.1 J/(mol·K)

Standard Molar Heat

Capacity (Cp)
245.3 247.8 J/(mol·K)

Methodologies for Property Estimation
Benson Group Additivity Method
The Benson group additivity method is a widely used technique for estimating the

thermodynamic properties of organic molecules in the ideal gas state.[1][2] The method

assumes that the properties of a molecule can be calculated by summing the contributions of

its constituent functional groups.[2] Each group's contribution is a pre-determined value derived

from experimental data of a wide range of compounds.[1][3]

Methodology:

Decomposition: The molecule of interest, 5-Propylnonane (C12H26), is broken down into its

constituent groups.
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2 x [C-(H)3(C)] - primary carbon (methyl group)

8 x [C-(H)2(C)2] - secondary carbon (methylene group)

1 x [C-(H)(C)3] - tertiary carbon (methine group)

Summation: The thermodynamic property (e.g., ΔfH°, S°, Cp) is calculated by summing the

established values for each of these groups.

Symmetry Correction: For entropy calculations, a correction is applied based on the

molecule's rotational symmetry number.
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Benson Group Additivity Workflow

Joback Method
The Joback method is another group contribution method used for the estimation of various

thermodynamic and physical properties of pure components.[4][5] Similar to the Benson

method, it relies on the summation of contributions from different functional groups within the

molecule.[4] It is often used for a broader range of properties beyond standard

thermodynamics.[6][7]

Methodology:

Group Identification: The molecular structure of 5-Propylnonane is analyzed to identify the

number and types of predefined Joback groups.

2 x [-CH3]

8 x [-CH2-]
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1 x [>CH-]

Property Calculation: Specific formulas, unique to each property, are used to calculate the

thermodynamic values from the summed group contributions.[5] For instance, the ideal gas

heat capacity is often expressed as a polynomial function of temperature, with coefficients

determined by the group contributions.[4]
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Joback Method Workflow

Experimental Protocols for Thermodynamic
Property Determination
While direct experimental data for 5-Propylnonane is not readily available in the public

domain, the following are standard, high-precision methods used to determine the

thermodynamic properties of liquid hydrocarbons.

Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary experimental technique for determining the enthalpy of

combustion of a substance.[8] From this, the standard enthalpy of formation can be calculated

using Hess's Law.[9] A bomb calorimeter is typically used for this purpose.[10]

Experimental Procedure:

Sample Preparation: A precisely weighed sample of the liquid alkane is placed in a crucible

inside a high-pressure vessel known as a "bomb".

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete

combustion.
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Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited electrically.

Temperature Measurement: The temperature of the water is monitored until it reaches a

maximum, and the temperature change (ΔT) is recorded.

Calculation: The heat released by the combustion (q_reaction) is calculated from the

temperature change and the heat capacity of the calorimeter system (C_calorimeter), which

is determined separately using a standard substance with a known heat of combustion.[10]

q_reaction = -C_calorimeter * ΔT

Enthalpy of Combustion: The molar enthalpy of combustion is calculated from q_reaction

and the number of moles of the sample.

Enthalpy of Formation: The standard enthalpy of formation is then calculated using the

known standard enthalpies of formation of the combustion products (CO2 and H2O).[9]
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Combustion Calorimetry Workflow
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Adiabatic Calorimetry for Heat Capacity
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and

solids as a function of temperature.[11][12] The principle is to introduce a known amount of

heat to the sample and measure the resulting temperature increase while minimizing heat loss

to the surroundings.[12]

Experimental Procedure:

Sample Loading: A known mass of the liquid alkane is sealed in a sample cell within the

calorimeter.

Adiabatic Environment: The sample cell is placed inside an adiabatic shield. The

temperature of this shield is controlled to precisely match the temperature of the sample cell

at all times, thereby preventing any heat exchange.[12]

Heating Pulse: A measured amount of electrical energy (heat, q) is supplied to the sample

cell over a short period.

Temperature Measurement: The temperature of the sample is carefully monitored until it

reaches a new equilibrium. The temperature increase (ΔT) is recorded.

Heat Capacity Calculation: The heat capacity of the sample is calculated using the formula:

Cp = q / ΔT (after subtracting the heat capacity of the sample cell itself, which is

determined in a separate calibration experiment).

Temperature Dependence: The measurement is repeated at different temperatures to

determine the heat capacity as a function of temperature.
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Adiabatic Calorimetry Workflow

Differential Scanning Calorimetry (DSC) for Heat
Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the

difference in heat flow required to increase the temperature of a sample and a reference as a
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function of temperature.[13][14] It is widely used to determine heat capacity and to study phase

transitions like melting and boiling.[13][15]

Experimental Procedure:

Sample and Reference Preparation: A small, accurately weighed amount of the liquid alkane

is sealed in a sample pan. An empty, sealed pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell.

Temperature Program: The instrument heats both the sample and the reference at a

constant, controlled rate.

Heat Flow Measurement: The DSC instrument measures the differential heat flow between

the sample and the reference needed to maintain both at the same temperature.

Data Analysis:

Heat Capacity: The heat capacity of the sample is proportional to the difference in heat

flow between the sample and the reference. The instrument is calibrated with a standard

of known heat capacity (e.g., sapphire).

Phase Transitions: An endothermic or exothermic event, such as melting or crystallization,

appears as a peak on the DSC thermogram. The area under the peak is proportional to

the enthalpy change of the transition.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3053520/
https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
https://www.mdpi.com/2673-7264/2/3/21
https://m.youtube.com/watch?v=4-stdqF-cSc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup

Measurement

Data Analysis

Prepare Weighed Sample
and Reference Pans

Place Pans in
DSC Cell

Heat Sample and Reference
at a Constant Rate

Measure Differential
Heat Flow

Generate DSC
Thermogram

Determine Cp and
Enthalpy of Transitions

Click to download full resolution via product page

Differential Scanning Calorimetry Workflow

Conclusion
This guide has provided estimated thermodynamic properties for 5-Propylnonane using

reliable group additivity methods. While these estimations offer valuable insights for

researchers and professionals, it is important to recognize that they are theoretical. The

detailed experimental protocols for combustion calorimetry, adiabatic calorimetry, and
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differential scanning calorimetry have been outlined to provide a clear understanding of how

these fundamental thermodynamic properties are determined experimentally. For critical

applications, experimental validation of the estimated data is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction to the Thermodynamic Properties of
Branched Alkanes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059404#thermodynamic-properties-of-branched-
alkanes-like-5-propylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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